3-Ethoxy-4-mesylpyridine
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Overview
Description
3-Ethoxy-4-mesylpyridine: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a mesyl (methylsulfonyl) group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to the pyridine ring followed by the addition of a mesyl group through sulfonation . The reaction conditions often involve the use of ethanol as a solvent and sulfonyl chloride as the sulfonating agent .
Industrial Production Methods: Industrial production of 3-Ethoxy-4-mesylpyridine may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-mesylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mesyl group to a methyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-mesylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-mesylpyridine involves its interaction with specific molecular targets. The mesyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
3-Ethoxy-4-methylpyridine: Similar structure but with a methyl group instead of a mesyl group.
4-Mesylpyridine: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Ethoxypyridine:
Uniqueness: 3-Ethoxy-4-mesylpyridine is unique due to the presence of both ethoxy and mesyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
CAS No. |
1003711-96-3 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-ethoxy-4-methylsulfonylpyridine |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-7-6-9-5-4-8(7)13(2,10)11/h4-6H,3H2,1-2H3 |
InChI Key |
BSZZOYMLRBRKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)S(=O)(=O)C |
Origin of Product |
United States |
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